

Application Notes: Detection of HER2 in Biological Samples

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Compound of Interest

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Introduction

Human Epidermal growth factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression or amplification of the ERBB2 gene, which encodes for HER2, is a key driver in the development and progression of several cancers, most notably a subset of breast cancers, as well as some gastric, ovarian, and bladder cancers. Accurate and reliable detection of HER2 status in patient samples is critical for prognosis and for guiding therapeutic decisions, particularly for targeted therapies such as trastuzumab, pertuzumab, and lapatinib.

This document provides an overview of the primary methods used for the detection and quantification of HER2 in biological samples, with a focus on immunohistochemistry (IHC), fluorescence in situ hybridization (FISH), and enzyme-linked immunosorbent assay (ELISA).

Methods for HER2 Detection

The selection of a method for HER2 detection depends on the biological sample type, the specific information required (protein expression vs. gene amplification), and the clinical or research context.

- **Immunohistochemistry (IHC):** This is the most common method for assessing HER2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples. It utilizes antibodies that specifically bind to the HER2 protein, and a chromogenic detection system allows for the

visualization of the protein under a microscope. The intensity and pattern of staining are scored to determine the HER2 status.

- **Fluorescence In Situ Hybridization (FISH):** FISH is a molecular cytogenetic technique used to detect and quantify the number of copies of the ERBB2 gene in a cell. This method uses fluorescently labeled DNA probes that bind to the ERBB2 gene and to a control centromeric region on the same chromosome (chromosome 17). The ratio of the ERBB2 gene signals to the centromere signals is calculated to determine if gene amplification is present. FISH is often used as a confirmatory test when IHC results are equivocal.
- **Enzyme-Linked Immunosorbent Assay (ELISA):** ELISA is a quantitative immunoassay used to measure the concentration of soluble HER2 extracellular domain (ECD) in serum or plasma samples. The shedding of the HER2 ECD from the surface of tumor cells can lead to elevated levels in circulation. While not the primary method for determining tumor HER2 status for treatment decisions, it can be used for monitoring disease progression and response to therapy.

Data Presentation

The quantitative and semi-quantitative data from these methods are summarized below.

Table 1: Immunohistochemistry (IHC) Scoring for HER2 in Breast Cancer

IHC Score	HER2 Protein Expression	Staining Pattern	Interpretation
0	No staining observed or membrane staining in <10% of tumor cells.	None	Negative
1+	Faint/barely perceptible membrane staining in >10% of tumor cells.	Incomplete membrane staining.	Negative
2+	Weak to moderate complete membrane staining in >10% of tumor cells.	Circumferential membrane staining that is weak to moderate.	Equivocal
3+	Strong complete membrane staining in >10% of tumor cells.	Circumferential membrane staining that is intense.	Positive

Table 2: Fluorescence In Situ Hybridization (FISH) Scoring for ERBB2 Gene Amplification in Breast Cancer

HER2/CEP17 Ratio	Average HER2 Copy Number per Cell	Interpretation
< 2.0	< 4.0	Negative
< 2.0	≥ 4.0 to < 6.0	Equivocal
< 2.0	≥ 6.0	Positive
≥ 2.0	Any	Positive

Table 3: Comparison of HER2 Detection Methods

Feature	Immunohistochemistry (IHC)	Fluorescence In Situ Hybridization (FISH)	Enzyme-Linked Immunosorbent Assay (ELISA)
Analyte	HER2 Protein	ERBB2 Gene	Soluble HER2 Extracellular Domain (ECD)
Sample Type	Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue	FFPE Tissue, Fresh or Frozen Tissue	Serum, Plasma
Principle	Antibody-antigen binding with chromogenic detection	DNA probe hybridization with fluorescence	Antibody-antigen binding with enzymatic detection
Data Output	Semi-quantitative (Score 0, 1+, 2+, 3+)	Quantitative (Ratio of gene to centromere)	Quantitative (Concentration, e.g., ng/mL)
Primary Use	Initial screening for HER2 status	Confirmatory testing for equivocal IHC	Monitoring disease progression and therapy response
Advantages	Widely available, relatively inexpensive, provides morphological context	High specificity and objectivity	Minimally invasive, allows for serial monitoring
Limitations	Subjectivity in scoring, pre-analytical variability	More expensive, requires specialized equipment	Not a substitute for tissue-based testing for initial diagnosis

Experimental Protocols

Protocol 1: HER2 Immunohistochemistry (IHC) Staining

1. Deparaffinization and Rehydration:

- Place 4-5 µm thick FFPE tissue sections on positively charged slides.
- Bake slides at 60°C for 1 hour.
- Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
- Rehydrate slides through a series of graded ethanol solutions: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
- Rinse in deionized water for 5 minutes.

2. Antigen Retrieval:

- Immerse slides in a high pH (e.g., pH 9.0) antigen retrieval solution.
- Heat the solution in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse slides in Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).

3. Staining Procedure:

- Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
- Rinse with TBS/PBS.
- Block non-specific protein binding by incubating with a protein block solution for 10-15 minutes.
- Incubate with a primary antibody against HER2 (e.g., a rabbit monoclonal antibody) at the recommended dilution for 30-60 minutes at room temperature.
- Rinse with TBS/PBS.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
- Rinse with TBS/PBS.
- Apply diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible.
- Rinse with deionized water to stop the reaction.

4. Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the hematoxylin by rinsing in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water.
- Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene (or substitute).

- Coverslip with a permanent mounting medium.

Protocol 2: HER2 Fluorescence In Situ Hybridization (FISH)

1. Pre-treatment:

- Deparaffinize and rehydrate FFPE tissue sections as described in the IHC protocol.
- Incubate slides in a pre-treatment solution (e.g., 0.2 M HCl) for 20 minutes.
- Rinse in deionized water.
- Immerse in a heated (80°C) pre-treatment solution for 30 minutes.
- Rinse in deionized water.
- Digest with a protease solution at 37°C for 10-20 minutes (time may need optimization).
- Rinse in deionized water.
- Fix tissues in 10% neutral buffered formalin for 10 minutes.
- Rinse in deionized water.
- Dehydrate through graded ethanol solutions and air dry.

2. Denaturation and Hybridization:

- Apply the ERBB2/CEP17 DNA probe mixture to the slide.
- Coverslip and seal with rubber cement.
- Co-denature the probe and target DNA by placing the slide on a heat block at 75-80°C for 5 minutes.
- Hybridize overnight in a humidified chamber at 37°C.

3. Post-Hybridization Washes:

- Carefully remove the rubber cement and coverslip.
- Wash slides in a post-hybridization wash buffer (e.g., 2x SSC/0.3% NP-40) at 72°C for 2 minutes.
- Wash slides in the same buffer at room temperature for 2 minutes.
- Dehydrate through graded ethanol solutions and air dry in the dark.

4. Counterstaining and Visualization:

- Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain.
- Coverslip.
- Visualize using a fluorescence microscope with appropriate filters for the probe fluorophores (e.g., red for HER2, green for CEP17) and DAPI (blue).

- Score at least 20 non-overlapping tumor cell nuclei.

Protocol 3: HER2/ErbB2 ELISA (Serum/Plasma)

1. Preparation of Reagents and Samples:

- Bring all reagents and samples to room temperature before use.
- Reconstitute standards and prepare serial dilutions as per the kit instructions.
- Dilute serum or plasma samples with the provided assay diluent.

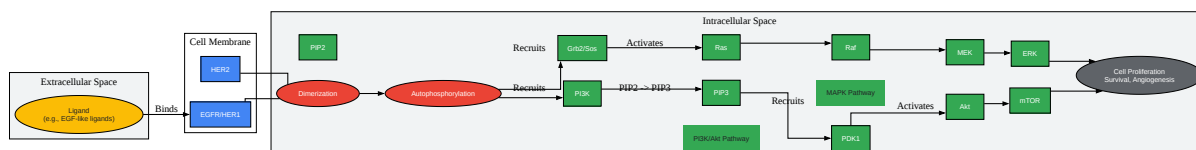
2. Assay Procedure:

- Add 100 μ L of standards, controls, and diluted samples to the appropriate wells of the microplate pre-coated with a capture antibody against HER2.
- Incubate for 2 hours at room temperature.
- Aspirate the liquid from each well and wash 4 times with the provided wash buffer.
- Add 100 μ L of a biotin-conjugated detection antibody to each well.
- Incubate for 1 hour at room temperature.
- Aspirate and wash 4 times.
- Add 100 μ L of streptavidin-HRP solution to each well.
- Incubate for 45 minutes at room temperature in the dark.
- Aspirate and wash 4 times.
- Add 100 μ L of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- Add 50 μ L of stop solution to each well. The color will change from blue to yellow.

3. Data Analysis:

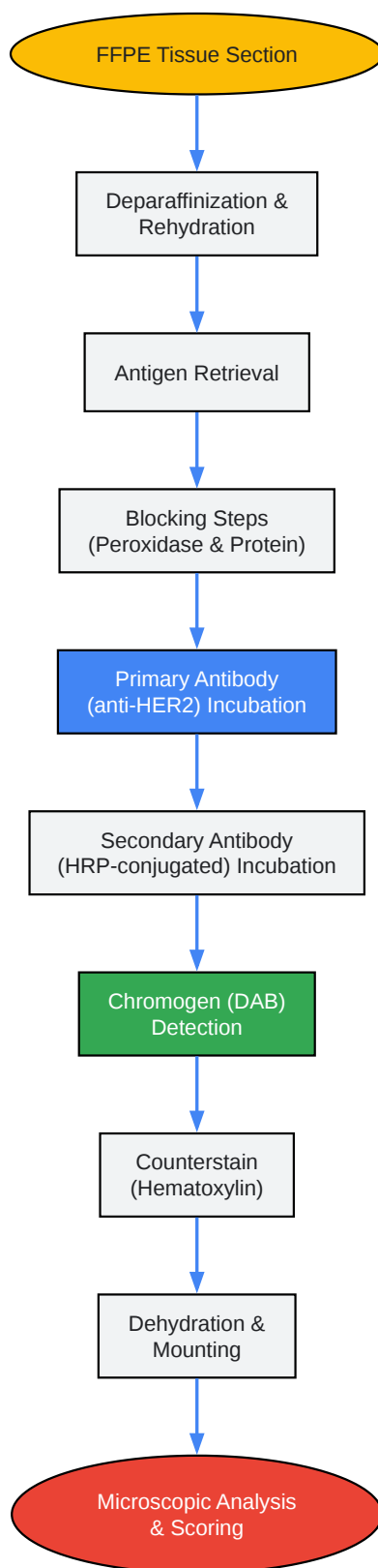
- Read the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Calculate the concentration of HER2 in the samples by interpolating their absorbance values from the standard curve.

Visualizations



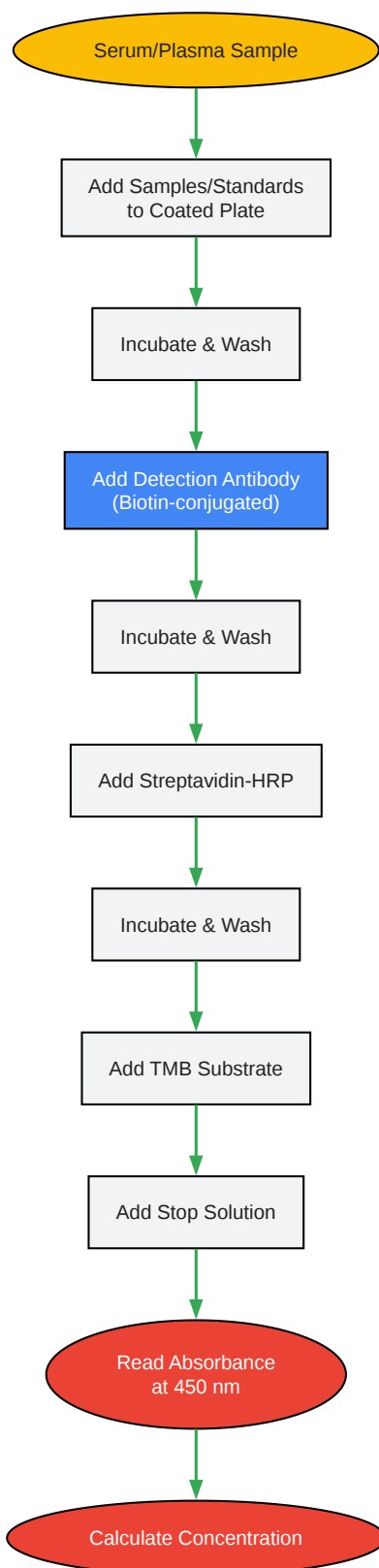
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Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.



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Caption: Experimental workflow for HER2 Immunohistochemistry (IHC).



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Caption: Experimental workflow for HER2 Sandwich ELISA.

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